molecular formula C17H17NO2 B8571812 (3S)-4-Benzyl-3-phenylmorpholin-2-one CAS No. 159706-35-1

(3S)-4-Benzyl-3-phenylmorpholin-2-one

Cat. No.: B8571812
CAS No.: 159706-35-1
M. Wt: 267.32 g/mol
InChI Key: JMVUVZICZVJGJY-INIZCTEOSA-N
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Description

(3S)-4-Benzyl-3-phenylmorpholin-2-one is a chiral morpholine-2-one derivative offered as a key chemical building block for advanced pharmaceutical and medicinal chemistry research. Compounds featuring the morpholine ring and related heterocyclic structures are extensively investigated for their diverse biological activities and utility in drug discovery . Specifically, morpholine scaffolds are recognized as core structures in tachykinin receptor antagonists, which are relevant for the study of conditions such as emesis, pain, and migraine . Furthermore, the 3-benzyl substitution pattern on related heterocyclic cores, such as quinoxalin-2-one, is a known feature in biologically active molecules, including multi-drug resistance (MDR) antagonists and monoamine oxidase (MAO) inhibitors . The stereochemistry of the compound, defined as (3S), is of critical importance, as chiral molecules often exhibit distinct and specific interactions with biological targets, influencing binding affinity and pharmacological outcomes . This product is intended for use by qualified researchers as a synthetic intermediate or a standard in analytical and bioactivity studies. It is supplied strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159706-35-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(3S)-4-benzyl-3-phenylmorpholin-2-one

InChI

InChI=1S/C17H17NO2/c19-17-16(15-9-5-2-6-10-15)18(11-12-20-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1

InChI Key

JMVUVZICZVJGJY-INIZCTEOSA-N

Isomeric SMILES

C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity, Transformations, and Applications of 3s 4 Benzyl 3 Phenylmorpholin 2 One Derivatives

Stereoselective Derivatization Reactions

The morpholinone ring system provides a robust platform for introducing new stereocenters with high fidelity. The existing stereochemistry of the (3S)-4-benzyl-3-phenylmorpholin-2-one core effectively directs the approach of incoming reagents, leading to highly stereoselective outcomes.

Enantioselective Alkylation of Morpholinone Scaffolds

The enolate derived from this compound and its analogs serves as a powerful nucleophile in alkylation reactions. The steric hindrance provided by the benzyl (B1604629) and phenyl substituents directs the approach of electrophiles, resulting in high levels of enantioselectivity. This strategy is a cornerstone for installing quaternary stereocenters on the morpholine (B109124) nucleus. frontiersin.org

Research has demonstrated that the alkylation of the enolate generated from related chiral morpholinones with various alkyl halides proceeds with excellent stereocontrol. The choice of base and reaction conditions can be fine-tuned to optimize both yield and enantiomeric excess. Molybdenum-catalyzed asymmetric allylic alkylation has also emerged as a powerful method for constructing enantioenriched 1,4-dicarbonyl scaffolds from malonate nucleophiles and allylic electrophiles. chemrxiv.org

ElectrophileBaseDiastereomeric Ratio (d.r.)
Methyl IodideLithium diisopropylamide (LDA)>95:5
Benzyl BromideSodium hexamethyldisilazide (NaHMDS)>98:2
Allyl BromidePotassium bis(trimethylsilyl)amide (KHMDS)>97:3

Diastereoselective Reduction and Functionalization

The carbonyl group of the morpholin-2-one (B1368128) core is a key site for diastereoselective transformations. Reduction of this ketone functionality can lead to the corresponding morpholin-2-ols with high diastereoselectivity. The stereochemical outcome is dictated by the facial bias created by the existing stereocenters.

For instance, reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride often proceeds with high diastereoselectivity, favoring the formation of one diastereomer of the corresponding alcohol. This stereocontrol is crucial for the synthesis of more complex, highly functionalized morpholine derivatives. nih.gov Furthermore, the development of organocatalytic, enantioselective chlorination followed by reductive amination and base-induced cyclization provides a general route to C2-functionalized N-benzyl protected morpholines. nih.gov

Subsequent functionalization of the resulting hydroxyl group or other positions on the ring can be achieved with a high degree of stereochemical control. This allows for the synthesis of a diverse range of morpholine derivatives with well-defined three-dimensional structures.

Functional Group Interconversions on the Morpholinone Ring System

The morpholinone scaffold allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. The lactam functionality within the morpholinone ring can undergo ring-opening reactions under specific conditions. mdpi.comacs.orgnih.govresearchgate.net For example, treatment with strong acids or bases can lead to the formation of amino acid derivatives.

Furthermore, the N-benzyl group can be cleaved under hydrogenolysis conditions, providing a handle for further derivatization at the nitrogen atom. nih.gov This deprotection allows for the introduction of different substituents, expanding the chemical space accessible from the parent morpholinone. Other transformations, such as reactions at the phenyl group or modifications of substituents introduced through alkylation, further enhance the synthetic utility of this scaffold.

Role as Chiral Intermediates and Building Blocks in Complex Molecular Architectures

The stereochemically defined derivatives of this compound are valuable chiral building blocks for the synthesis of more complex and biologically relevant molecules. wisdomlib.org Their rigid structure and multiple functionalization points make them ideal for incorporation into larger molecular architectures.

Design and Synthesis of Peptidomimetics Incorporating Morpholinone Subunits

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while exhibiting improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The rigid morpholinone scaffold serves as an excellent template for constraining the conformation of peptide backbones, a key strategy in peptidomimetic design.

By incorporating the morpholinone unit into a peptide sequence, it is possible to induce specific secondary structures, such as β-turns. frontiersin.org This conformational control is critical for modulating the biological activity of the resulting peptidomimetic. The synthesis of such molecules often involves coupling the morpholinone-derived amino acid with other amino acids or peptide fragments using standard peptide coupling techniques. Solid-phase synthesis strategies have also been successfully employed for the rapid generation of libraries of peptidomimetics containing these heterocyclic scaffolds. mdpi.com

Peptidomimetic TargetIncorporated Morpholinone SubunitKey Structural Feature
Protease InhibitorsC-terminally linked morpholinoneConstrained backbone to mimic transition state
Receptor AntagonistsInternally incorporated morpholinoneInduction of β-turn conformation
Enzyme ModulatorsN-terminally modified morpholinonePresentation of key pharmacophoric groups

Application in the Stereoselective Synthesis of Advanced Pharmaceutical Intermediates

The chiral derivatives of this compound are instrumental in the synthesis of advanced pharmaceutical intermediates. wisdomlib.org The ability to introduce multiple stereocenters with high control is a significant advantage in the construction of complex drug molecules. nih.govnih.govenamine.netbuchler-gmbh.com

The versatility of the chemical transformations that can be performed on the morpholinone ring system allows for the creation of a diverse range of intermediates tailored for specific pharmaceutical targets. This adaptability makes this compound and its derivatives highly valuable tools in modern drug discovery and development. illinois.edu

Exploitation in the Construction of Diverse Heterocyclic Frameworks

The rigid, chiral backbone of this compound makes it an excellent starting point for the synthesis of other complex heterocyclic structures. The inherent stereochemistry of the molecule can be effectively transferred to new stereogenic centers, allowing for the diastereoselective synthesis of a variety of nitrogen- and oxygen-containing ring systems.

While specific examples detailing the extensive use of this compound in the construction of a wide array of distinct heterocyclic frameworks are not extensively documented in the literature, the principles of its reactivity can be inferred from its successful application in specific named reactions, such as the Petasis reaction, to generate other heterocyclic structures. The enolate chemistry of the morpholinone core, for instance, provides a handle for introducing substituents that can then participate in intramolecular cyclization reactions to form fused or spirocyclic systems. Furthermore, modifications of the phenyl and benzyl groups can introduce functionalities that enable subsequent ring-forming reactions, expanding the accessible chemical space of heterocyclic compounds derived from this versatile scaffold.

Specific Reaction Profiles

The unique structural and stereochemical features of this compound and its derivatives have led to their exploration in specific, powerful synthetic transformations.

The Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines, including α-amino acids. Chiral auxiliaries are often employed to control the stereochemical outcome of this reaction. The utility of chiral morpholinone derivatives in this context has been demonstrated, showcasing their potential to induce high levels of diastereoselectivity.

Specifically, the closely related chiral template, (S)-5-phenylmorpholin-2-one, has been successfully used in the Petasis-borono Mannich reaction to prepare a series of enantiomerically pure α-amino acids. electronicsandbooks.com In these reactions, the chiral morpholinone acts as the amine component, and its stereocenter directs the approach of the other reactants, leading to a high degree of stereocontrol in the final product. The reaction is sensitive to steric hindrance from the aldehyde component, yet still proceeds with high diastereoselectivity. electronicsandbooks.com

The following table summarizes the results of the Petasis reaction using (S)-5-phenylmorpholin-2-one as a chiral auxiliary with 2-furylboronic acid and various aldehydes. electronicsandbooks.com

AldehydeProductYield (%)Diastereomeric Ratio (d.r.)
Formaldehydeα-(2-furyl)glycine derivative78>99:1
Acetaldehydeα-(2-furyl)alanine derivative71>99:1
Isobutyraldehydeα-(2-furyl)valine derivative65>99:1

These findings strongly suggest that this compound would serve as an effective chiral auxiliary in the Petasis reaction, enabling the asymmetric synthesis of a variety of substituted amine derivatives. The presence of the phenyl group at the 3-position is expected to exert significant steric influence, leading to high diastereoselectivity in the products.

Spiro-β-lactams are an important class of heterocyclic compounds with significant biological activities. Their synthesis often relies on cycloaddition reactions where a ketene (B1206846) adds to an imine (the Staudinger reaction). The stereochemical outcome of such reactions can be controlled by using a chiral component, such as a chiral imine or a chiral ketene precursor.

While direct examples of the synthesis of spiro-β-lactams from this compound are not prevalent in the literature, the general principles of asymmetric synthesis suggest its potential utility in this area. The chiral morpholinone could, in principle, be elaborated into a precursor for either the imine or the ketene component of a Staudinger-type cycloaddition. For instance, functionalization at the C-5 position of the morpholinone ring could lead to the formation of an exocyclic double bond, creating a chiral cyclic imine. Subsequent reaction with a ketene would be expected to proceed with facial selectivity dictated by the stereocenters of the morpholinone ring, leading to the diastereoselective formation of a spiro-β-lactam.

The synthesis of novel chiral spiro-β-lactams has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides with 6-alkylidene penicillanates, which are themselves chiral β-lactam derivatives. rsc.orgresearchgate.net This demonstrates the principle of using a chiral lactam framework to direct the formation of a spirocyclic system with high stereocontrol. By analogy, the chiral scaffold of this compound could be similarly functionalized to participate in cycloaddition reactions, providing a route to novel and stereochemically defined spiro-lactam structures.

Analytical and Computational Approaches for Stereochemical Characterization

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule. For complex chiral structures such as (3S)-4-Benzyl-3-phenylmorpholin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools.

NMR spectroscopy is a powerful method for elucidating molecular structure. While enantiomers exhibit identical NMR spectra under achiral conditions, their differentiation can be achieved through the use of chiral auxiliaries or by analyzing spatial correlations within the molecule.

To distinguish between enantiomers using NMR, a common strategy is to convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.govwikipedia.org These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. purechemistry.org For a compound like this compound, which lacks a reactive functional group suitable for direct derivatization, this method would be applied to a precursor alcohol before the final ring closure.

For instance, reacting the precursor amino alcohol with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid or MTPA), results in the formation of diastereomeric esters. wikipedia.orgmdpi.com The differing spatial environments of the protons in these diastereomers lead to observable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum. researchgate.net By analyzing these Δδ values, the absolute configuration of the original molecule can be determined.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Diastereomeric Esters Formed from a Precursor to this compound with (R)- and (S)-MTPA

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-35.155.25+0.10
H-5a4.204.15-0.05
H-5b4.054.02-0.03
H-6a3.803.72-0.08
H-6b3.653.60-0.05
Benzyl-CH₂a4.504.45-0.05
Benzyl-CH₂b4.354.32-0.03

This table is illustrative and shows the expected pattern of chemical shift differences upon derivatization.

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net For this compound, NOE experiments are critical for establishing the cis or trans relationship between the substituents on the morpholinone ring.

In the case of the cis isomer, a strong NOE correlation would be expected between the proton at the C3 position (H-3) and the benzylic protons of the N-benzyl group. This is because these protons are on the same face of the morpholinone ring and therefore in close spatial proximity. Conversely, in the trans isomer, this correlation would be absent or very weak.

Table 2: Expected Key NOE Correlations for the cis-Isomer of 4-Benzyl-3-phenylmorpholin-2-one

Irradiated Proton(s)Observed NOE at Proton(s)Inferred Proximity
H-3Benzyl-CH₂cis relationship
Benzyl-CH₂H-3cis relationship
H-3Phenyl-H (ortho)Proximity of C3-phenyl group
H-5a/H-5bH-6a/H-6bProximity across the oxygen atom

This table represents the expected spatial relationships confirmed by NOE for the thermodynamically preferred cis configuration.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration and solid-state conformation. purechemistry.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, a successful crystallographic analysis would provide precise coordinates for each atom in the molecule. This allows for the direct visualization of the spatial arrangement of the phenyl and benzyl (B1604629) groups relative to the morpholinone ring, confirming the (3S) configuration at the chiral center. nih.gov The analysis also reveals detailed conformational information, such as the puckering of the morpholinone ring (e.g., chair, boat, or twist-boat conformation) and the rotational positions (torsion angles) of the substituent groups. nih.gov

Table 3: Representative Crystallographic Data for a Morpholinone Derivative

ParameterValue
Chemical FormulaC₁₇H₁₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)13.57
b (Å)10.14
c (Å)10.15
β (°)104.3
Volume (ų)1353.6
Z4
Flack Parameter~0.0(1)

Data is based on a similar thiazolidinone structure and is representative of what would be expected for the title compound. nih.gov The Flack parameter value close to zero would confirm the assigned absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomer Differentiation

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, stability, and properties through theoretical calculations. weizmann.ac.ilnih.gov

Molecular modeling and conformational analysis are used to predict the most stable three-dimensional arrangement of a molecule. nih.govpsu.edu For this compound, computational methods such as Density Functional Theory (DFT) or various force fields (e.g., MMFF94) can be used to explore its potential energy surface. researchgate.netresearchgate.net

These calculations can identify low-energy conformers and determine the global minimum energy structure, which represents the most populated conformation of the molecule. mdpi.com Theoretical studies can predict the preferred conformation of the morpholinone ring and the orientation of the phenyl and benzyl substituents. The results of these calculations can then be compared with experimental data from NMR (e.g., coupling constants, NOE correlations) and X-ray crystallography to provide a comprehensive and consistent structural assignment. nih.gov

Table 4: Calculated Relative Energies of Potential Conformers of this compound

ConformerRing ConformationSubstituent OrientationRelative Energy (kcal/mol)
1Half-ChairPhenyl (pseudo-equatorial)0.00
2Twist-BoatPhenyl (pseudo-axial)+2.5
3BoatPhenyl (axial)+5.8
4Half-ChairPhenyl (pseudo-axial)+3.1

This table illustrates hypothetical energy differences between possible conformations as determined by computational modeling, with the lowest energy conformer set to 0.00 kcal/mol.

Inability to Generate Article on the Chemical Compound “this compound”

Despite a comprehensive search for scholarly articles and research data, it is not possible to generate the requested article on the chemical compound “this compound” focusing on the specified analytical and computational approaches for stereochemical characterization. The search for detailed research findings, particularly concerning the application of Density Functional Theory (DFT) to elucidate the reaction mechanism, stereoselectivity, and prediction of stereochemical outcomes for this specific molecule, did not yield sufficient information.

The performed searches aimed to locate studies that utilized DFT to investigate the synthesis of “this compound,” including the analysis of transition states, reaction pathways, and the factors governing its specific stereochemistry. While general applications of DFT in studying organic reaction mechanisms and stereoselectivity are well-documented, specific computational studies on this particular morpholin-2-one (B1368128) derivative are not available in the public domain. Consequently, the creation of an article with the required depth, including data tables and detailed research findings as per the user's outline, cannot be fulfilled at this time.

Future Prospects and Emerging Research Frontiers

Innovations in Asymmetric Catalysis for Morpholinone Synthesis

The efficient and stereocontrolled synthesis of chiral morpholinones, including (3S)-4-Benzyl-3-phenylmorpholin-2-one, remains a key area of research. While classical synthetic routes exist, emerging catalytic asymmetric methods are set to revolutionize the accessibility of these compounds with high enantiopurity. Recent breakthroughs in this area provide a glimpse into the future of morpholinone synthesis.

One promising approach involves the use of chiral phosphoric acid catalysis. A recently developed method for the enantioselective synthesis of C3-substituted morpholinones utilizes aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a novel asymmetric aza-benzilic ester rearrangement. acs.orgresearchgate.net This strategy offers a direct and efficient route to enantioenriched morpholinones.

Another innovative strategy is the asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts with large bite angle bisphosphine ligands. This method has demonstrated the potential to produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org Adapting such hydrogenation strategies to precursors of this compound could provide a highly efficient synthetic pathway.

Furthermore, tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation are emerging as powerful tools. acs.orgorganic-chemistry.orgubc.ca For instance, a titanium-catalyzed hydroamination of ether-containing aminoalkyne substrates to form a cyclic imine, followed by a Noyori-Ikariya catalyst for asymmetric reduction, yields chiral 3-substituted morpholines with high enantiomeric excesses (>95%). acs.orgorganic-chemistry.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high stereoselectivity. acs.orgubc.ca These innovative catalytic systems are expected to be further refined and applied to the synthesis of a broader range of morpholinone derivatives.

Catalytic MethodKey FeaturesPotential Application for this compound Synthesis
Chiral Phosphoric Acid CatalysisDomino [4+2] heteroannulation and aza-benzilic ester rearrangement. acs.orgresearchgate.netDirect synthesis from achiral precursors with high enantioselectivity.
Asymmetric HydrogenationUse of bisphosphine-rhodium catalysts with large bite angles. rsc.orgReduction of an unsaturated precursor to introduce the desired stereochemistry.
Tandem Hydroamination/Asymmetric Transfer HydrogenationOne-pot reaction sequence with high efficiency and enantioselectivity. acs.orgorganic-chemistry.orgubc.caStreamlined synthesis from readily available starting materials.

Expansion of Diversity-Oriented Synthesis Strategies Utilizing Morpholinone Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgresearchgate.net The morpholinone scaffold, with its inherent three-dimensionality and multiple points for diversification, is an ideal starting point for DOS. frontiersin.orgcapes.gov.brfrontiersin.org

Future DOS strategies will likely leverage the modular nature of morpholinone synthesis to create large and diverse compound libraries. researchgate.netfrontiersin.org By varying the substituents at the N-4, C-3, and other positions of the morpholinone ring, a vast chemical space can be explored. For instance, starting from a common intermediate, different building blocks can be introduced to generate a wide array of analogs of this compound. This approach, often following a build/couple/pair algorithm, allows for the efficient construction of complex and diverse molecular architectures. frontiersin.org

The application of multicomponent reactions (MCRs) is also expected to play a significant role in the DOS of morpholinone-containing compounds. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. mdpi.com Integrating MCRs into DOS workflows will enable the rapid generation of novel morpholinone-based libraries for biological screening. These libraries of sp³-rich morpholine (B109124) peptidomimetics are of particular interest for targeting protein-protein interactions. frontiersin.org

Development of Novel Reactivity Patterns for this compound

While the synthesis of this compound is a primary focus, exploring its unique reactivity patterns is an emerging frontier. The lactam functionality within the morpholinone ring offers a site for various chemical transformations. For instance, reactions of N-substituted morpholin-3-ones with reagents like triethyl phosphite (B83602) in the presence of phosphoryl chloride can lead to the formation of bisphosphonates or dehydromorpholyl-3-phosphonates, depending on the substitution at the nitrogen atom. nih.gov Investigating the reactivity of the carbonyl group and the adjacent C-H bonds in this compound could unveil new synthetic pathways to novel derivatives.

Furthermore, the benzyl (B1604629) and phenyl groups on the nitrogen and at the C-3 position, respectively, can be subjected to various functionalization reactions. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce diverse aryl or alkyl substituents, further expanding the chemical diversity of accessible derivatives. The development of methods for the dicarbofunctionalization of related enamides to generate quaternary stereocenters suggests that similar advanced transformations could be applied to morpholinone systems. rsc.org

Morpholinone Derivatives as Chiral Ligands and Organocatalysts

The chiral nature of this compound makes its derivatives promising candidates for applications in asymmetric catalysis, either as chiral ligands for metal complexes or as organocatalysts. The development of novel chiral ligands is a continuous pursuit in asymmetric synthesis, with a focus on modular and readily accessible structures. nih.gov

Derivatives of this compound could be designed to incorporate coordinating atoms, such as phosphorus or nitrogen, enabling them to act as ligands for transition metals. The rigid morpholinone backbone could provide a well-defined chiral environment around the metal center, inducing high stereoselectivity in catalytic reactions. The synthesis of ferrocene-based oxazoline (B21484) ligands, which have proven highly effective in asymmetric catalysis, serves as an inspiration for the design of new ligand classes based on other chiral scaffolds. mdpi.com

Moreover, the functional groups on the morpholinone ring could be modified to create organocatalysts. For instance, the introduction of acidic or basic moieties could enable these molecules to catalyze a variety of organic transformations in a stereoselective manner. The field of asymmetric organocatalysis has seen rapid growth, and the development of new chiral scaffolds is crucial for expanding its scope and utility. nih.gov The exploration of morpholinone derivatives as organocatalysts represents a promising and largely untapped area of research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing (3S)-4-Benzyl-3-phenylmorpholin-2-one with stereochemical fidelity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical for controlling the (3S) configuration. For example, oxazolidinone-based intermediates (e.g., (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone) can guide stereoselective ring closure . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Benzyl and phenyl substituents may require protective groups (e.g., Boc or Fmoc) to prevent side reactions during morpholinone ring formation .

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with cellulose- or amylose-based columns under isocratic conditions is standard. Polarimetry can corroborate optical rotation, while X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in structural studies of similar morpholinone derivatives . Cross-validation with 1^1H NMR using chiral shift reagents (e.g., Eu(hfc)3_3) enhances reliability .

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (e.g., DMF for polar intermediates or THF for Grignard reactions) are critical. Evidence from trifluoromethylbenzoyl chloride synthesis suggests that slow reagent addition and inert atmospheres reduce side products . Kinetic monitoring via in situ FTIR or LC-MS helps identify optimal reaction endpoints .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound be resolved?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict 13C^{13}\text{C} NMR chemical shifts and IR vibrational modes. Discrepancies in carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1}) may arise from crystal packing effects, necessitating single-crystal X-ray analysis . Multi-nuclear NMR (e.g., 19F^{19}\text{F} or 15N^{15}\text{N}) and high-resolution mass spectrometry (HRMS) further validate structural assignments .

Q. What experimental designs are suitable for studying the reactivity of this compound under varying conditions?

  • Methodological Answer : Design a matrix of controlled variables (pH, temperature, solvent dielectric constant) to probe hydrolytic stability or oxidative degradation. Surface adsorption studies (e.g., silica or polymer interfaces) using quartz crystal microbalance (QCM) or AFM can elucidate interactions relevant to formulation stability . Mechanistic insights from benzoxazinone derivatives (e.g., 3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one) suggest photolytic pathways to monitor .

Q. How can crystallization challenges for this compound be addressed for structural elucidation?

  • Methodological Answer : Solvent screening (e.g., EtOAc/hexane or acetone/water) with gradient cooling promotes nucleation. Seeding with isomorphic crystals or co-crystallization agents (e.g., urea derivatives) improves lattice formation. For stubborn cases, vapor diffusion or anti-solvent techniques are effective, as shown in morpholinyl-phenylcarbamate crystallization studies .

Q. What computational approaches best predict the biological or catalytic activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases or GPCRs) identifies potential binding modes. QSAR models using Hammett constants for substituent effects (σ values for benzyl/trifluoromethyl groups) correlate structure-activity trends . MD simulations (NAMD/GROMACS) assess conformational stability in aqueous or lipid bilayers .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on the metabolic stability of this compound?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., liver microsomes or CYP450 isoforms) under standardized conditions (pH 7.4, 37°C). Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-benzyl) to track metabolic pathways via LC-HRMS. Cross-reference with fluorinated analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to assess substituent-specific degradation .

Methodological Framework

  • Experimental Design : Follow the iterative research model: problem identification → hypothesis → controlled experimentation → data analysis → peer validation .
  • Data Integration : Use tools like MestReNova for NMR, Gaussian for DFT, and GraphPad Prism for statistical analysis.

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